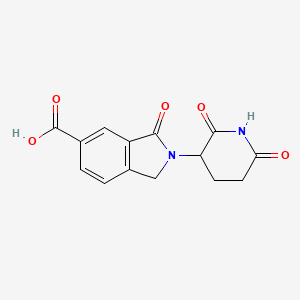

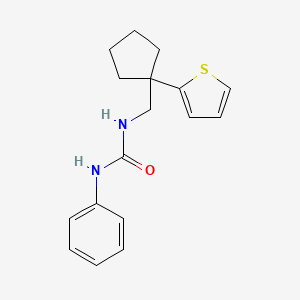

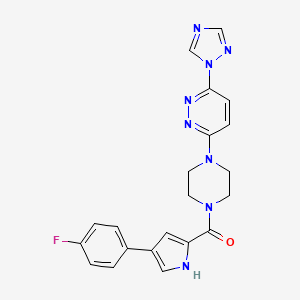

Methyl 2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylate;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylate;dihydrochloride” is a chemical compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C9H12N4O2.2ClH/c1-15-8(14)6-2-11-9(12-3-6)13-4-7(10)5-13;;/h2-3,7H,4-5,10H2,1H3;2*1H . This indicates the presence of 9 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, 2 oxygen atoms, and 2 chlorine atoms in the molecule. Physical And Chemical Properties Analysis

The compound has a molecular weight of 281.14 . It is a powder at room temperature .Applications De Recherche Scientifique

Synthesis Approaches

The chemical compound, "Methyl 2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylate; dihydrochloride," has been part of various synthetic approaches for creating novel compounds with potential biological activities. For instance, Wanare (2022) explored the synthesis of thiopyrimidine-glucuronide compounds featuring a dihydropyrimidine skeleton and pyrimidine ring with an amino group. The process involved the reaction of certain benzisoxazoles with thiourea, followed by oxidation and reaction with D-gluconic acid and pyridine to yield specific glucuronosyl compounds (Wanare, 2022). Likewise, Pivazyan et al. (2019) synthesized derivatives containing a pyrimidine fragment, demonstrating significant plant growth stimulating effects (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).

Structural and Chemical Analysis

The synthesized compounds in these studies undergo various analyses, including IR, 1H NMR, and mass spectrometry, to characterize their structures and chemical properties. For instance, Liu et al. (2009) provided detailed structural analysis of a related compound, revealing its chiral center and the interactions between its molecular components, which included hydrogen bonding forming an infinite chain (Liu, Liu, Elleraas, Rheingold, DiPasquale, & Yanovsky, 2009).

Biological Activities and Applications

Antimicrobial and Anticancer Properties

The compounds synthesized using similar structures and methods have been evaluated for their biological activities, particularly antimicrobial and anticancer properties. For example, Mallikarjunaswamy et al. (2013) synthesized pyrimidine salts with chloranilic and picric acids, which showed notable antibacterial and antifungal activities (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013). Similarly, Hafez, El-Gazzar, and Al-Hussain (2016) reported significant antimicrobial and anticancer activity in synthesized pyrazole derivatives, highlighting the potential of these compounds in medical applications (Hafez, El-Gazzar, & Al-Hussain, 2016).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2.2ClH/c1-15-8(14)6-2-11-9(12-3-6)13-4-7(10)5-13;;/h2-3,7H,4-5,10H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPDBPURCHVHIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)N2CC(C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylate dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxybenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2804479.png)

![2-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2804484.png)

![[(5-Chloro-1,3-benzothiazol-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B2804491.png)

![1-methyl-9-(3-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2804492.png)

![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-nitrobenzamide](/img/structure/B2804494.png)

![4-tert-butyl-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2804495.png)